molecular formula C8H8N2O2 B1379507 4,5-Dimethoxypyridine-2-carbonitrile CAS No. 1256785-79-1

4,5-Dimethoxypyridine-2-carbonitrile

Cat. No.: B1379507
CAS No.: 1256785-79-1
M. Wt: 164.16 g/mol
InChI Key: PUBFHOOQVANHJL-UHFFFAOYSA-N
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Description

4,5-Dimethoxypyridine-2-carbonitrile is a pyridine derivative characterized by two methoxy groups at positions 4 and 5 and a nitrile group at position 2. Its molecular formula is C₈H₇N₂O₂, with a molecular weight of 163.16 g/mol. This compound is commercially available, with pricing reflecting its synthetic complexity: 50 mg costs €1,025, and 500 mg costs €3,091 . The methoxy groups contribute to its electron-rich aromatic system, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks.

Properties

IUPAC Name

4,5-dimethoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-7-3-6(4-9)10-5-8(7)12-2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBFHOOQVANHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290135
Record name 4,5-Dimethoxy-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256785-79-1
Record name 4,5-Dimethoxy-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256785-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxy-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxypyridine-2-carbonitrile typically involves the reaction of 4,5-dimethoxypyridine with a cyanating agent. One common method is the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxypyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4,5-Dimethoxypyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxypyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Compounds for Comparison

Methyl 2-chloro-5-cyanopyridine-3-carboxylate (C₉H₅ClN₂O₂): Features a chlorine substituent and ester group, enhancing electrophilic reactivity .

6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile (C₈H₅F₃N₂O): Contains a trifluoroethoxy group, increasing lipophilicity and metabolic stability .

4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (C₁₃H₁₁N₃O₂S): A dihydropyrimidine derivative with a thioether and ketone group, offering distinct hydrogen-bonding capabilities .

Structural Differences

  • Substituent Position: 4,5-Dimethoxypyridine-2-carbonitrile’s methoxy groups at positions 4 and 5 create steric hindrance, unlike Methyl 2-chloro-5-cyanopyridine-3-carboxylate, where substituents are at positions 2, 3, and 5.
  • Electronic Effects : The trifluoroethoxy group in 6-(2,2,2-Trifluoroethoxy)pyridine-2-carbonitrile introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .

Physical and Spectroscopic Properties

Melting Points

Compound Melting Point (°C)
This compound Not reported
4-(4-Methoxyphenyl)-2-(methylthio)-...-carbonitrile 300
4-(3,4-Dimethylphenyl)-2-(methylthio)-...-carbonitrile 266–268

The high melting point of 300°C for 4-(4-Methoxyphenyl)-...carbonitrile suggests strong intermolecular interactions (e.g., hydrogen bonding via the ketone group), which are absent in this compound due to its lack of polarizable oxygen atoms beyond methoxy groups.

Spectroscopic Data

  • IR Spectroscopy :
    • This compound: Expected peaks for nitrile (~2240 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
    • 4-(4-Methoxyphenyl)-...carbonitrile: Observed nitrile (2245 cm⁻¹) and carbonyl (1680 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR of 4-(3,4-Dimethylphenyl)-...carbonitrile shows aromatic protons at δ 7.20–7.40 ppm and methylthio protons at δ 2.50 ppm . Comparable shifts for this compound would likely show methoxy protons near δ 3.80–4.00 ppm.

Biological Activity

4,5-Dimethoxypyridine-2-carbonitrile (DMP-CN) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMP-CN, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMP-CN features a pyridine ring substituted with two methoxy groups at positions 4 and 5 and a cyano group at position 2. The molecular formula is C8H9N1O2C_8H_9N_1O_2, and it has a molecular weight of approximately 153.16 g/mol. The unique substitution pattern contributes to its reactivity and biological activity.

Antimicrobial Activity

Preliminary studies indicate that DMP-CN exhibits promising antimicrobial properties . Research has shown that compounds related to DMP-CN can inhibit various pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes.

CompoundActivityMechanism
DMP-CNAntimicrobialDisruption of cell membranes
DMPCAAntimicrobialInhibition of metabolic pathways

Anti-inflammatory Activity

DMP-CN has been evaluated for its anti-inflammatory effects , particularly as a potential inhibitor of cyclooxygenase (COX) enzymes. Inhibition of COX-2 is significant due to its role in inflammation and pain pathways. Some derivatives of pyridine compounds have demonstrated selective COX-2 inhibition with IC50 values comparable to established drugs like Celecoxib, suggesting that DMP-CN may have similar therapeutic potential.

Anticancer Activity

The anticancer properties of DMP-CN are under investigation, with studies focusing on its effects on various cancer cell lines. For instance, derivatives of pyridine compounds have shown cytotoxic effects against A549 lung adenocarcinoma cells and MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxicity of DMP-CN on A549 cells, the compound exhibited significant reduction in cell viability at concentrations ranging from 10610^{-6} M to 10810^{-8} M. The results were compared with standard chemotherapeutics like cisplatin, indicating that DMP-CN could be a viable candidate for further development in cancer therapy.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A5495.0Cisplatin10.0
MCF-73.0Doxorubicin5.0

The biological activity of DMP-CN may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : Studies suggest that DMP-CN can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives may increase ROS levels in cancer cells, contributing to cytotoxicity.

Future Directions

Despite the promising findings regarding the biological activity of DMP-CN, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how variations in the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile of DMP-CN in animal models.
  • Mechanistic Studies : Elucidating the precise biochemical pathways involved in its pharmacological effects.

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